molecular formula C12H24 B086833 Heptane, 2,2,6,6-tetramethyl-4-methylene- CAS No. 141-70-8

Heptane, 2,2,6,6-tetramethyl-4-methylene-

Cat. No. B086833
CAS RN: 141-70-8
M. Wt: 168.32 g/mol
InChI Key: TUFZRYOCZCLYJO-UHFFFAOYSA-N
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Patent
US08420866B2

Procedure details

The ratio between dineopentyl ketone and the cyclopropane derivative in this case was 2.26 g/g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]([CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[CH2:13]1CC1>>[CH3:3][C:2]([CH3:5])([CH2:1][C:6](=[CH2:13])[CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)C(=O)CC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)(CC(CC(C)(C)C)=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.